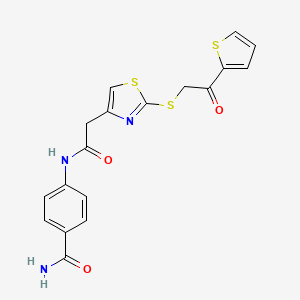
4-(2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamido)benzamide is a useful research compound. Its molecular formula is C18H15N3O3S3 and its molecular weight is 417.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(2-(2-((2-Oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamido)benzamide is a synthetic derivative with potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
The compound's structure features a thiazole ring, an acetamido group, and a thiophene moiety, contributing to its biological activity. Its molecular formula is C19H18N2O2S3, with a molecular weight of 402.6 g/mol. The compound exhibits properties typical of benzamide derivatives, which are known for their diverse pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes:
- Antimicrobial Activity : It may inhibit bacterial DNA gyrase and topoisomerase IV, leading to disruption in DNA replication. This mechanism is crucial for its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
- Anticancer Activity : The compound has been shown to interfere with cancer cell proliferation by inducing apoptosis and inhibiting cell cycle progression through various pathways, including the inhibition of key signaling molecules involved in tumor growth .
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of the compound:
Case Studies
- Antimicrobial Efficacy : In a study assessing various benzamide derivatives, the compound demonstrated significant antimicrobial properties against clinically relevant strains. The results indicated that it could serve as a lead compound for developing new antibiotics .
- Cancer Treatment Potential : Preclinical trials have shown that derivatives similar to this compound effectively reduce tumor size in animal models of B-cell malignancies. The mechanism involved apoptosis induction and cell cycle arrest, suggesting potential for further development in oncology .
- Synergistic Effects : Research has indicated that when combined with other antimicrobial agents, this compound enhances the overall efficacy against resistant strains of bacteria, showcasing its potential in combination therapy .
Propiedades
IUPAC Name |
4-[[2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S3/c19-17(24)11-3-5-12(6-4-11)20-16(23)8-13-9-26-18(21-13)27-10-14(22)15-2-1-7-25-15/h1-7,9H,8,10H2,(H2,19,24)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMMPJNSNOHULS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













